3-(3-Fluorophenyl)propanoyl chloride

Descripción

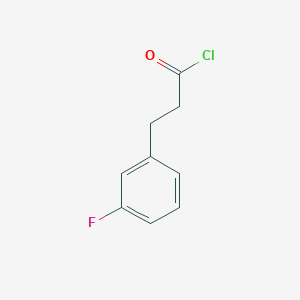

3-(3-Fluorophenyl)propanoyl chloride is an acyl chloride derivative featuring a fluorinated phenyl group attached to a propanoyl chloride backbone. Acyl chlorides are highly reactive intermediates used in organic synthesis, particularly for forming esters, amides, and ketones. The fluorine substituent on the phenyl ring introduces electron-withdrawing effects, which can enhance electrophilicity at the carbonyl carbon, influencing reactivity and stability .

Propiedades

Número CAS |

148960-31-0 |

|---|---|

Fórmula molecular |

C9H8ClFO |

Peso molecular |

186.61 g/mol |

Nombre IUPAC |

3-(3-fluorophenyl)propanoyl chloride |

InChI |

InChI=1S/C9H8ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-3,6H,4-5H2 |

Clave InChI |

DEGMFYNULJKSFA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)CCC(=O)Cl |

SMILES canónico |

C1=CC(=CC(=C1)F)CCC(=O)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Substituent Variations

The table below compares 3-(3-fluorophenyl)propanoyl chloride with structurally related acyl chlorides:

Key Observations :

- Halogen Effects: Fluorine’s smaller size and higher electronegativity compared to bromine result in lower molecular weight and altered electronic properties.

- Heterocyclic vs. Phenyl Derivatives: Pyridine-based derivatives (e.g., 3-(2-chloropyridin-3-yl)propanoyl chloride) exhibit distinct electronic properties due to the nitrogen atom, increasing solubility in polar solvents and modifying reactivity in coupling reactions .

- Organometallic Variants: The germanium-containing compound () demonstrates unique applications in materials science, though its higher molecular weight and inorganic component limit direct comparison with purely organic analogs .

Physical and Chemical Properties

- Boiling/Melting Points: 3-(Trichlorogermyl)propanoyl chloride has a boiling point of 89–91°C at 7 Torr and a melting point of 70–72°C . 3-(3-Bromophenyl)propanoyl chloride has a calculated LogP of 3.15, indicating moderate lipophilicity . Fluorine’s electronegativity likely reduces LogP slightly compared to bromine derivatives.

- Reactivity :

- Electron-withdrawing groups (e.g., fluorine, bromine) activate the carbonyl group, accelerating reactions with nucleophiles such as amines or alcohols. Methoxy groups (electron-donating) would deactivate the carbonyl, reducing reactivity .

- highlights unexpected redox reactions in acyl chloride synthesis, underscoring the importance of substituent effects on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.